molecular formula C24H17NO7 B3690373 ethyl 5-[(4-nitrobenzoyl)oxy]-2-phenyl-1-benzofuran-3-carboxylate CAS No. 6239-99-2

ethyl 5-[(4-nitrobenzoyl)oxy]-2-phenyl-1-benzofuran-3-carboxylate

Cat. No.: B3690373
CAS No.: 6239-99-2
M. Wt: 431.4 g/mol
InChI Key: LTKDLLOJOSWPGR-UHFFFAOYSA-N
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Description

Ethyl 5-[(4-nitrobenzoyl)oxy]-2-phenyl-1-benzofuran-3-carboxylate is a complex organic compound with the molecular formula C24H17NO7. It is characterized by the presence of a benzofuran ring system, which is a fused aromatic ring structure containing both benzene and furan rings. The compound also features a nitrobenzoyl group and an ester functional group, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 5-[(4-nitrobenzoyl)oxy]-2-phenyl-1-benzofuran-3-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Benzofuran Ring: The benzofuran ring can be synthesized through the cyclization of 2-hydroxybenzaldehyde with phenylacetic acid under acidic conditions.

    Introduction of the Nitrobenzoyl Group: The nitrobenzoyl group can be introduced via a Friedel-Crafts acylation reaction using 4-nitrobenzoyl chloride and an appropriate Lewis acid catalyst such as aluminum chloride.

    Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of a strong acid catalyst like sulfuric acid to form the ethyl ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-[(4-nitrobenzoyl)oxy]-2-phenyl-1-benzofuran-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Reduction: The ester group can be hydrolyzed to the corresponding carboxylic acid using aqueous sodium hydroxide.

    Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

    Reduction: Aqueous sodium hydroxide, heat.

    Substitution: Nucleophiles such as amines or thiols, appropriate solvents like dimethylformamide (DMF).

Major Products Formed

    Reduction: Formation of ethyl 5-[(4-aminobenzoyl)oxy]-2-phenyl-1-benzofuran-3-carboxylate.

    Hydrolysis: Formation of 5-[(4-nitrobenzoyl)oxy]-2-phenyl-1-benzofuran-3-carboxylic acid.

Scientific Research Applications

Ethyl 5-[(4-nitrobenzoyl)oxy]-2-phenyl-1-benzofuran-3-carboxylate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the development of advanced materials and chemical intermediates.

Mechanism of Action

The mechanism of action of ethyl 5-[(4-nitrobenzoyl)oxy]-2-phenyl-1-benzofuran-3-carboxylate depends on its specific application. In biological systems, it may interact with various molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, potentially leading to cytotoxic effects.

Comparison with Similar Compounds

Ethyl 5-[(4-nitrobenzoyl)oxy]-2-phenyl-1-benzofuran-3-carboxylate can be compared with other benzofuran derivatives:

    Ethyl 5-[(3-nitrobenzoyl)oxy]-2-phenyl-1-benzofuran-3-carboxylate: Similar structure but with the nitro group in a different position, leading to different reactivity and biological activity.

    Ethyl 2-methyl-5-[(3-nitrobenzoyl)oxy]-1-benzofuran-3-carboxylate: Contains a methyl group, which can influence its chemical properties and applications.

    Ethyl 6-bromo-5-[(4-nitrobenzoyl)oxy]-2-phenyl-1-benzofuran-3-carboxylate:

Properties

IUPAC Name

ethyl 5-(4-nitrobenzoyl)oxy-2-phenyl-1-benzofuran-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H17NO7/c1-2-30-24(27)21-19-14-18(31-23(26)16-8-10-17(11-9-16)25(28)29)12-13-20(19)32-22(21)15-6-4-3-5-7-15/h3-14H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTKDLLOJOSWPGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(OC2=C1C=C(C=C2)OC(=O)C3=CC=C(C=C3)[N+](=O)[O-])C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H17NO7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90361879
Record name Ethyl 5-[(4-nitrobenzoyl)oxy]-2-phenyl-1-benzofuran-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90361879
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

431.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6239-99-2
Record name Ethyl 5-[(4-nitrobenzoyl)oxy]-2-phenyl-1-benzofuran-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90361879
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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